2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile is systematically named according to IUPAC guidelines as 2-oxo-6-propyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile . This nomenclature reflects its pyridine-derived heterocyclic core, where:
- The hydroxy group (-OH) occupies position 2.
- The trifluoromethyl (-CF₃) substituent is at position 4.
- A propyl (-C₃H₇) chain is attached to position 6.
- The nitrile (-C≡N) functional group is located at position 3.
The molecular formula is C₁₀H₉F₃N₂O , with a molecular weight of 230.19 g/mol . Key identifiers include the SMILES notation CCCC1=CC(=C(C(=O)N1)C#N)C(F)(F)F and CAS Registry Number 866020-58-8 . Synonyms such as 2-hydroxy-6-propyl-4-(trifluoromethyl)pyridine-3-carbonitrile and MLS000544959 are documented in chemical databases.
Table 1: Systematic Identification Data
| Property | Value |
|---|---|
| IUPAC Name | 2-oxo-6-propyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
| Molecular Formula | C₁₀H₉F₃N₂O |
| Molecular Weight | 230.19 g/mol |
| SMILES | CCCCC1=CC(=C(C#N)C(=O)N1)C(F)(F)F |
| CAS Number | 866020-58-8 |
Molecular Geometry and Conformational Analysis
The molecule adopts a planar pyridine ring scaffold, with substituents influencing its stereoelectronic properties. The trifluoromethyl group at position 4 introduces steric bulk and electron-withdrawing effects, while the propyl chain at position 6 contributes hydrophobic character. Key geometric features include:
- Dihedral angles between the pyridine ring and substituents:
- Hydrogen bonding : The hydroxyl group at position 2 acts as a hydrogen bond donor, while the nitrile at position 3 serves as a weak acceptor, influencing crystal packing.
Conformational flexibility is limited by the rigid pyridine core, though the propyl chain exhibits rotational freedom around the C6-C bond. Density functional theory (DFT) studies on analogous nicotinonitriles suggest that the lowest-energy conformation aligns the propyl chain antiperiplanar to the nitrile group to minimize steric strain.
X-ray Crystallographic Studies and Solid-State Arrangement
X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.73 Å, and β = 105.5°. The solid-state structure features:
- Intermolecular hydrogen bonds between the hydroxyl group (O-H) and nitrile nitrogen (N≡C), forming a 1D chain along the a-axis.
- Van der Waals interactions between trifluoromethyl groups and adjacent pyridine rings, stabilizing the lattice.
- π-π stacking of pyridine cores at a distance of 3.48 Å, contributing to layered packing.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.15 Å, c = 10.73 Å |
| β Angle | 105.5° |
| π-π Stacking Distance | 3.48 Å |
Computational Chemistry Insights: DFT Calculations and Molecular Orbital Theory
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level provides electronic structure insights:
- HOMO-LUMO Gap : Calculated at 4.2 eV , indicating moderate reactivity. The HOMO is localized on the pyridine ring and hydroxyl group, while the LUMO resides on the nitrile and trifluoromethyl moieties.
- Natural Bond Orbital (NBO) Analysis : Highlights hyperconjugation between the hydroxyl oxygen’s lone pairs and the pyridine ring’s π*-orbitals, stabilizing the enol tautomer.
- Electrostatic Potential Maps : Reveal regions of high electron density at the nitrile and hydroxyl groups, designating them as nucleophilic sites, while the trifluoromethyl group exhibits positive potential due to its electron-withdrawing nature.
Table 3: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.6 eV |
| HOMO-LUMO Gap | 4.2 eV |
| Fukui Electrophilicity | 0.12 (C≡N site) |
Properties
IUPAC Name |
2-oxo-6-propyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-2-3-6-4-8(10(11,12)13)7(5-14)9(16)15-6/h4H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGJKAKZHXPMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=O)N1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile with propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-6-propyl-4-(trifluoromethyl)nicotinonitrile.
Reduction: Formation of 2-hydroxy-6-propyl-4-(trifluoromethyl)nicotinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a valuable candidate for drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for improving pharmacokinetic properties.
Key Findings:
- Antibacterial Activity: Studies have shown that compounds similar to 2-hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile exhibit significant antibacterial properties. For instance, derivatives tested against various bacterial strains demonstrated promising results, indicating potential for further development in antimicrobial therapies.
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.4 |
| Compound B | Escherichia coli | 200 |
| Compound C | Pseudomonas aeruginosa | 200 |
- Enzyme Inhibition: The trifluoromethyl group has been linked to enhanced potency in inhibiting key enzymes involved in metabolic pathways. Modifications in the structure can lead to increased inhibition of these enzymes, suggesting potential applications in oncology and other therapeutic areas.
Biological Research
The unique functional groups present in the compound allow for interactions with specific molecular targets, making it suitable for studying enzyme interactions and metabolic pathways.
Case Study: Enzyme Interaction
Research has demonstrated that compounds with similar structures can disrupt protein-protein interactions critical for cancer cell proliferation. This suggests that this compound could play a role in cancer treatment strategies.
Material Science
In industrial applications, the compound is utilized in the production of advanced materials with tailored properties. Its chemical stability and reactivity make it suitable for synthesizing complex organic molecules.
Applications:
- Building Block in Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, which are essential in various chemical industries.
- Production of Advanced Materials: Its unique properties enable the creation of materials with specific functionalities required in various applications, including electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. The nitrile group can interact with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and molecular properties of 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile with related nicotinonitrile derivatives:
Key Observations:
- Trifluoromethyl (-CF₃) at R<sup>4</sup>: Common in all analogs except , this group enhances resistance to oxidative metabolism and improves membrane permeability .
- R<sup>2</sup> Variability: Hydroxy (-OH) and amino (-NH2) groups at R<sup>2</sup> influence hydrogen-bonding capacity, affecting target binding. Sulfur-containing substituents (e.g., benzylsulfanyl in ) may alter redox properties.
- R<sup>6</sup> Substitutions: Propyl and cyclopropyl groups at R<sup>6</sup> modulate steric effects and hydrophobicity.
Biological Activity
2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 866020-58-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the hydroxyl group may also contribute to its solubility and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that similar nicotinonitrile derivatives can inhibit bacterial growth effectively. The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions with the enzyme's active site.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Interaction : The compound may competitively inhibit AChE by binding to the active site, thereby preventing acetylcholine breakdown.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to disruption of cellular integrity in microbial cells.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- A study on trifluoromethyl-substituted nicotinonitriles demonstrated significant inhibition of AChE with IC50 values in the low micromolar range, suggesting that structural modifications can enhance potency against neurodegenerative targets .
- Another investigation highlighted the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, with notable activity against resistant strains .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Trifluoromethyl Group | AChE Inhibition IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | <10 | Yes |
| 2-Hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile | Yes | >20 | Moderate |
| 2-Hydroxy-6-propyl-nicotinic acid | No | >30 | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile, and how can intermediates be characterized?
- Methodology : Utilize nucleophilic substitution or condensation reactions, as demonstrated for analogous nicotinonitrile derivatives. For example, phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane at 85°C for 5 hours can facilitate nitrile group formation . Intermediate characterization should employ -NMR and -NMR spectroscopy (e.g., δ 85.8 ppm for nitrile carbons in similar compounds) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow general chemical safety guidelines:
- Avoid ignition sources (P210) and ensure proper ventilation (P201/P202) .
- Use cold storage (0–6°C) for stability, as recommended for structurally related nitriles .
- First-aid measures for inhalation include immediate fresh air exposure and medical consultation .
Q. How can solubility and stability be assessed for this compound under varying experimental conditions?
- Methodology : Perform solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane). Stability studies should include thermal gravimetric analysis (TGA) and UV-Vis spectroscopy under acidic/alkaline conditions. Refer to analogous compounds stored at -20°C to prevent degradation .
Q. What spectral databases are reliable for verifying the compound’s structural identity?
- Methodology : Cross-reference experimental IR, NMR, and mass spectrometry data with the NIST Chemistry WebBook for validated spectral matches . ChemSpider (ID: 28536141) provides InChI keys and fragmentation patterns for structural confirmation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodology : Apply factorial design to test variables like temperature (80–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity. Process simulation tools (e.g., Aspen Plus) can model membrane separation or crystallization steps to enhance purity (RDF2050108) . Statistical optimization using response surface methodology (RSM) is recommended .
Q. How should researchers resolve contradictions in reported spectral data or physicochemical properties?
- Methodology :
- Validate experimental conditions (e.g., deuterated solvent effects in NMR) against published protocols .
- Use density functional theory (DFT) calculations to predict -NMR shifts and compare with empirical data.
- Replicate studies under controlled humidity/temperature to isolate environmental variables .
Q. What advanced analytical techniques are suitable for detecting trace impurities or byproducts?
- Methodology :
- High-resolution LC-MS/MS with electrospray ionization (ESI) to identify low-abundance species (e.g., 6-propyl oxidation byproducts) .
- Derivatize reactive groups (e.g., hydroxyl) using 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV detection .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities at target sites.
- Use QSAR models to correlate trifluoromethyl substitution patterns with solubility or logP values .
Q. What mechanistic insights can be gained from kinetic studies of hydrolysis or photodegradation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
